molecular formula C8H14Cl2N2 B1416731 Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride CAS No. 1171321-50-8

Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride

Cat. No.: B1416731
CAS No.: 1171321-50-8
M. Wt: 209.11 g/mol
InChI Key: LBCWYZLEFPTFTN-UHFFFAOYSA-N
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Description

Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride (CAS 1171321-50-8) is a chemical building block of interest in medicinal chemistry and drug discovery. With a molecular formula of C8H14Cl2N2 and a molecular weight of 209.12 g/mol, this amine derivative features a pyridine heterocycle, a privileged structure in pharmaceuticals . Heterocyclic compounds like this pyridine derivative are fundamental in over 85% of FDA-approved drugs, as they often enhance physicochemical properties and biological activity, making them valuable scaffolds for developing targeted therapies . This compound serves as a versatile synthetic intermediate. The pyridine moiety can act as a coordinating ligand, while the amine group provides a handle for further functionalization, allowing researchers to create more complex molecules for biological evaluation . Although specific biological data for this exact compound is limited in the public domain, its structure is analogous to other pyridine-methylamine compounds used in constructing potential therapeutic agents. For instance, similar N-(pyridin-2-ylmethyl)amine structures have been incorporated into pyrazolopyrimidine derivatives investigated as potent inhibitors of mycobacterial ATP synthase for tuberculosis treatment . Furthermore, recent scientific advances highlight the significance of complex molecular architectures, such as halogenated spirooxindoles, which often require sophisticated amine precursors in their synthesis for applications as novel anticancer scaffolds . This compound is for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle it with appropriate precautions and refer to the material safety data sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

N-methyl-1-pyridin-3-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCWYZLEFPTFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride typically involves the reaction of pyridine derivatives with methylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce the reduced amine form of the compound .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride is utilized in synthesizing various chemical entities, including pharmaceuticals and agrochemicals.

Biology

  • Biological Pathways: The compound is studied for its role in modulating biological pathways, particularly those involving receptor binding and enzyme modulation. It has been noted for its potential interactions with neurotransmitter systems, suggesting applications in neuropharmacology.

Medicine

  • Therapeutic Potential: Research indicates that this compound may have therapeutic effects, particularly in treating mood disorders and as an antibacterial agent against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus).

Industry

  • Chemical Production: It is used in producing specialty chemicals and materials, highlighting its industrial relevance.

This compound exhibits various biological activities:

  • Antimicrobial Activity:
    • Effective against MRSA, indicating potential as an alternative treatment for resistant infections.
  • Neuropharmacological Effects:
    • Influences neurotransmitter levels in animal models, supporting research into mood regulation and cognitive function.

Data Table: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AntibacterialEffective against MRSACase Study 1
NeuropharmacologicalInfluences neurotransmitter levels; potential use in mood disordersCase Study 2
Enzyme ModulationModulates activity of enzymes involved in metabolic processesMechanism Overview

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various compounds against MRSA. This compound exhibited significant antibacterial activity compared to traditional antibiotics, suggesting its potential as an adjunctive treatment for resistant bacterial infections.

Case Study 2: Neuropharmacological Implications

Research into the neuropharmacological effects of pyridine derivatives included this compound. Findings indicated that it influenced neurotransmitter levels in animal models, supporting its potential application in treating mood disorders.

Mechanism of Action

The mechanism of action of Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Purity CAS Number References
This compound C₈H₁₄Cl₂N₂ 209.11 Pyridine ring, branched methyl-ethylamine Organic synthesis, drug discovery Not specified 1171321-50-8
2-(Pyridin-3-yl)ethylamine dihydrochloride C₇H₁₂Cl₂N₂ ~193.92 Pyridine ring, linear ethylamine Intermediate in triazine synthesis Not specified Not available
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride C₈H₁₅Cl₂N₃ 224.13 Pyrimidine ring, propyl substituent Not reported Not specified Not available
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate C₉H₁₅Cl₂N₃O 252.14 Fused imidazo-pyridine ring, hydrate form Not reported 95% 885275-83-2
1-(Pyridin-3-ylmethyl)piperidin-3-amine dihydrochloride C₁₁H₁₉Cl₂N₃ 264.19 Piperidine ring, pyridinylmethyl substituent Not reported Not specified Not available

Key Comparisons:

Structural Complexity: The user’s compound has a branched methyl-ethylamine group attached to pyridine, while analogues like 2-(pyridin-3-yl)ethylamine dihydrochloride () feature a simpler linear ethylamine chain. The branched structure may confer steric hindrance, altering reactivity in nucleophilic substitutions .

Heterocyclic Variations :

  • Pyrimidine-based compounds () replace pyridine with a two-nitrogen heterocycle , altering electronic properties and hydrogen-bonding capacity. This could influence solubility and target affinity .
  • Piperidine-containing analogues () incorporate a saturated six-membered ring, increasing basicity and conformational flexibility, which is advantageous in central nervous system drug design .

Synthetic Utility :

  • 2-(Pyridin-3-yl)ethylamine dihydrochloride () demonstrated a 38.4% yield in forming triazine derivatives via reactions with dicyandiamide, highlighting its role as a versatile amine intermediate. The user’s compound, with a methylated amine, might exhibit reduced nucleophilicity but improved metabolic stability .

Purity and Commercial Availability :

  • Only (imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate () specifies 95% purity , suggesting rigorous quality control for research applications. The user’s compound is marketed by reputable suppliers (e.g., Aladdin Scientific) but lacks explicit purity data .

Biological Activity

Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound can be represented with the following structural formula:

C9H12Cl2N(Molecular Weight 205 10 g mol)\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}\quad (\text{Molecular Weight 205 10 g mol})

The compound features a pyridine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity . It binds to specific receptors, influencing various signaling pathways that lead to different biological responses. The precise molecular targets can vary depending on the context of use, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.
  • Anticancer Properties : Research indicates that it may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further development in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against certain bacterial strains
AnticancerCytotoxic effects on MDA-MB-453 breast cancer cells
Enzyme InhibitionPotential inhibition of mycobacterial ATP synthase

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, demonstrating its potential as an anti-tuberculosis agent. The structure-activity relationship (SAR) indicated that modifications in the pyridine moiety could enhance its potency against this pathogen .
  • Cancer Research :
    In vitro studies showed that this compound exhibited significant cytotoxicity against MDA-MB-453 cells, with GI50 values indicating effective growth inhibition at concentrations below 100 μM. This suggests a promising avenue for developing new anticancer therapies focused on breast cancer treatment .
  • Mechanistic Insights :
    Further investigations into its mechanism revealed that the compound interacts with specific enzymes related to cellular metabolism and proliferation, potentially leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties better.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityStructural Differences
Methyl[(1S)-1-(pyridin-2-yl)ethyl]amine dihydrochlorideModerate anticancer activityDifferent pyridine substitution
1-Methyl-1-pyridin-3-yl-ethylamine dihydrochlorideAntimicrobial propertiesVariation in alkyl chain length

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride, and how do reaction conditions influence yield?

A1. The compound can be synthesized via reductive amination of pyridin-3-ylacetone with methylamine, followed by hydrochloric acid salt formation. Key parameters include:

  • Temperature : Optimal yields (75–85%) occur at 20–25°C, as higher temperatures promote side reactions (e.g., over-alkylation) .
  • Solvent : Ethanol or methanol is preferred to stabilize intermediates and avoid hydrolysis .
  • Catalyst : Palladium on carbon (Pd/C) under hydrogen atmosphere ensures selective reduction of the imine intermediate .

Q. Q2. How should researchers validate the purity and structural identity of this compound?

A2. Use a multi-technique approach:

  • HPLC-UV : Purity >98% confirmed with a C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient .
  • NMR : Key signals include δ 8.4–8.6 ppm (pyridin-3-yl aromatic protons), δ 3.2–3.5 ppm (N–CH2–CH3), and δ 1.4–1.6 ppm (CH3 group) .
  • Mass Spectrometry : ESI-MS m/z 151.1 [M–2HCl+H]+ .

Q. Q3. What are the stability considerations for long-term storage of this compound?

A3. Stability is pH- and temperature-dependent:

  • Solid State : Store at –20°C in airtight containers under nitrogen; degradation <5% over 12 months .
  • Solution : Aqueous solutions (pH 4–6) are stable for ≤48 hours at 4°C; avoid light to prevent photodegradation .

Advanced Research Questions

Q. Q4. How can discrepancies in reported NMR data for this compound be resolved?

A4. Contradictions often arise from solvent effects or salt form differences. To standardize:

  • Deuterated Solvents : Use D2O for hydrochloride salts to avoid exchange broadening .
  • Referencing : Calibrate spectra with internal standards (e.g., TSP) rather than residual solvent peaks .
  • Advanced Techniques : 2D COSY or HSQC confirms coupling between pyridin-3-yl protons and adjacent CH2 groups .

Q. Table 1: Key NMR Parameters

Proton Groupδ (ppm) in D2OMultiplicityCoupling Partners
Pyridin-3-yl (H2, H4)8.5–8.6DoubletH6 (J = 5.2 Hz)
N–CH2–CH33.3–3.4QuartetAdjacent CH3 (J = 7.1 Hz)
CH3 (ethyl)1.5TripletN–CH2 (J = 7.1 Hz)

Q. Q5. What mechanistic insights exist for the interaction of this compound with biological targets (e.g., receptors)?

A5. The pyridin-3-yl group enhances binding to nicotinic acetylcholine receptors (nAChRs):

  • Docking Studies : Pyridin-3-yl’s nitrogen aligns with α4β2 nAChR’s hydrophobic pocket, while the ethylamine chain stabilizes via hydrogen bonding .
  • Functional Assays : EC50 values range from 0.5–2.0 μM in calcium flux assays, with dihydrochloride salts improving solubility for in vitro testing .

Q. Q6. How do researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

A6. Solubility contradictions arise from protonation state and counterion effects:

  • Polar Solvents : Soluble in water (≥50 mg/mL at pH 5) due to hydrochloride salt dissociation .
  • Nonpolar Solvents : Low solubility in chloroform (<1 mg/mL) unless freebase forms are generated via basification (pH >10) .

Q. Table 2: Solubility Comparison

SolventSolubility (mg/mL)Conditions
Water50pH 5, 25°C
Ethanol30Neutral, 25°C
Chloroform<1Neutral, 25°C

Methodological Challenges

Q. Q7. What strategies optimize chromatographic separation of this compound from byproducts?

A7. Use ion-pair chromatography:

  • Mobile Phase : 10 mM sodium hexanesulfonate in 0.1% TFA/acetonitrile (85:15) resolves primary amine byproducts (e.g., unreacted methylamine) .
  • Column : Zorbax SB-Phenyl (5 μm) improves retention of polar impurities .

Q. Q8. How can researchers mitigate hygroscopicity issues during handling?

A8. Hygroscopicity is inherent to dihydrochloride salts. Mitigation steps:

  • Lyophilization : Freeze-dry aqueous solutions to obtain stable amorphous powder .
  • Glovebox Use : Weigh samples in a nitrogen-filled glovebox to prevent moisture absorption .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride
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Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.